ethyl 4-(2,5-dimethylbenzyl)-1-piperazinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-component reactions or cyclocondensation processes. For example, Rajkumar et al. (2014) describe a synthesis method for piperazine derivatives using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, catalyzed by SO4^2−/Y2O3 in ethanol, indicating a potential pathway for synthesizing ethyl 4-(2,5-dimethylbenzyl)-1-piperazinecarboxylate or related compounds (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic techniques (IR, NMR), plays a crucial role in determining the configuration and conformation of compounds. For instance, Kulkarni et al. (2016) synthesized and characterized derivatives of N-Boc piperazine, revealing insights into their linear and L-shaped configurations through single crystal X-ray diffraction analysis (B. Kulkarni, Sharada Thimmappaiah, Harisha Padigar, S. P. Adimule, Naveen Shivalingegowda, Lokanath K. Neratur, Manjunatha Kumsi, 2016).
Chemical Reactions and Properties
Chemical properties of piperazine derivatives, including their reactivity and interaction with other molecules, can be explored through studies such as the one by Ledenyova et al. (2018), which investigates the reaction mechanisms involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, highlighting the ANRORC rearrangement process (I. V. Ledenyova, A. Falaleev, K. Shikhaliev, E. A. Ryzhkova, F. Zubkov, 2018).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline form, are essential for understanding its behavior in various environments. The study by Weatherhead-Kloster et al. (2005) on organic crystal engineering with piperazine derivatives provides insights into crystallization processes, polymorphism, and hydrogen bonding networks, which are critical for the physical characterization of compounds like ethyl 4-(2,5-dimethylbenzyl)-1-piperazinecarboxylate (Robin A Weatherhead-Kloster, H. Selby, Walter B Miller Iii, E. Mash, 2005).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the reactivity, stability, and functional group interactions of the compound. The work by Prakash et al. (2014) on the characterization of piperazine derivatives and their complexes with metals like Ni(II), Zn(II), and Cd(II) provides valuable information on the coordination chemistry and potential chemical behavior of ethyl 4-(2,5-dimethylbenzyl)-1-piperazinecarboxylate (O. Prakash, Priyanka Gautam, R. Dani, A. Nandi, N. K. Singh, R. Singh, 2014).
properties
IUPAC Name |
ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-20-16(19)18-9-7-17(8-10-18)12-15-11-13(2)5-6-14(15)3/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLHXAGDPXEJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423509 |
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